molecular formula C7H11N3 B068942 6-(2-Aminoethyl)pyridin-2-amine CAS No. 188748-16-5

6-(2-Aminoethyl)pyridin-2-amine

Cat. No.: B068942
CAS No.: 188748-16-5
M. Wt: 137.18 g/mol
InChI Key: GQWRLOZPYJYOHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Aminoethyl)pyridin-2-amine is an organic compound with the molecular formula C7H10N2 It is a derivative of pyridine, featuring an aminoethyl group attached to the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Aminoethyl)pyridin-2-amine typically involves the reaction of 2-bromoethylamine hydrobromide with 2-aminopyridine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 2-aminopyridine attacks the bromoethylamine, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-(2-Aminoethyl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into more reduced forms, such as amines.

    Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

6-(2-Aminoethyl)pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(2-Aminoethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

  • 2-(2-Aminoethyl)pyridine
  • 4-(2-Aminoethyl)pyridine
  • 3-(2-Aminoethyl)pyridine

Comparison: 6-(2-Aminoethyl)pyridin-2-amine is unique due to the specific positioning of the aminoethyl group on the pyridine ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds. For example, the position of the aminoethyl group can affect the compound’s ability to bind to specific receptors or enzymes, leading to different pharmacological profiles.

Properties

IUPAC Name

6-(2-aminoethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-5-4-6-2-1-3-7(9)10-6/h1-3H,4-5,8H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWRLOZPYJYOHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.